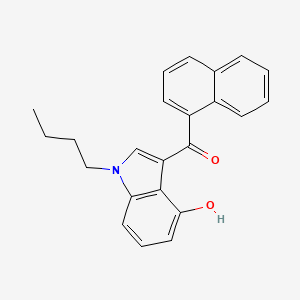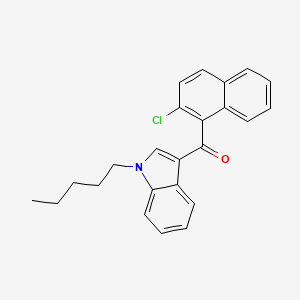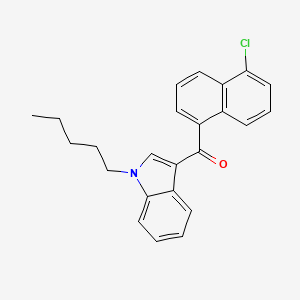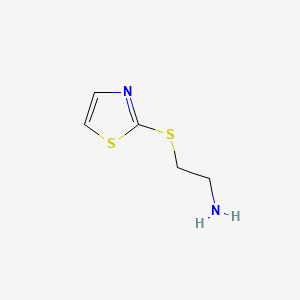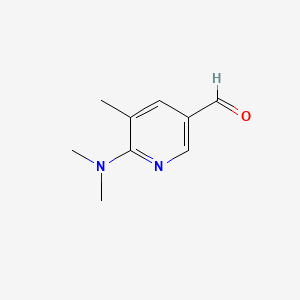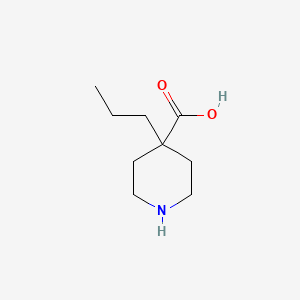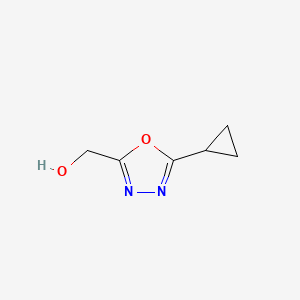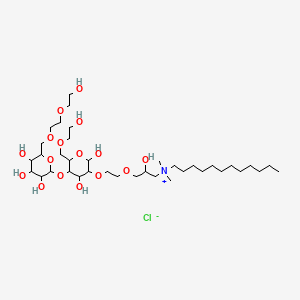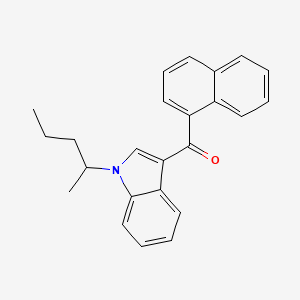
JWH-018 N-(1-Methylbutyl)-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is known for its potent activation of cannabinoid receptors, particularly the central CB1 and peripheral CB2 receptors .
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of the JWH 018 N-(1-methylbutyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 018 N-(1-methylbutyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors with a Ki of 9.0 and 2.94 nM, respectively . This interaction leads to a series of changes in the cell signaling pathways, resulting in the compound’s effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone oxide.
Reduction: Formation of naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanol.
Substitution: Formation of halogenated derivatives such as naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)bromomethane.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone is similar to other synthetic cannabinoids such as:
JWH-018: Another potent synthetic cannabinoid with similar receptor binding properties.
AM-2201: A synthetic cannabinoid with a similar structure but different side chains.
JWH-203: A synthetic cannabinoid with a different substitution pattern on the indole ring.
Uniqueness
What sets naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone apart is its specific substitution pattern, which influences its binding affinity and selectivity for cannabinoid receptors.
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(1-pentan-2-ylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-9-17(2)25-16-22(20-13-6-7-15-23(20)25)24(26)21-14-8-11-18-10-4-5-12-19(18)21/h4-8,10-17H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUCFNXILFYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017297 |
Source


|
| Record name | JWH-018 N-(1-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-45-8 |
Source


|
| Record name | JWH-018 N-(1-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
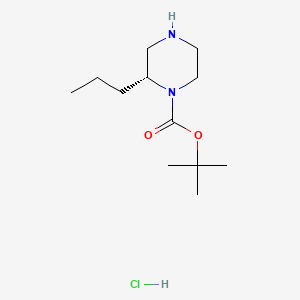
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
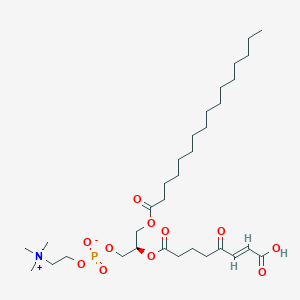
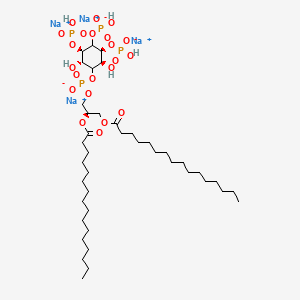
![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)
